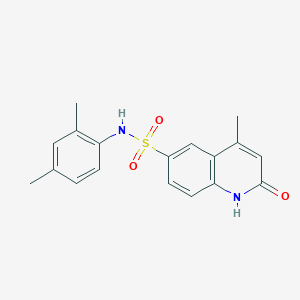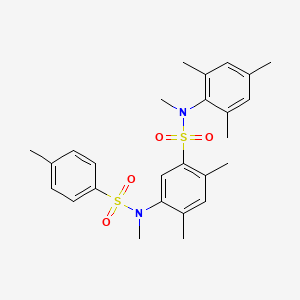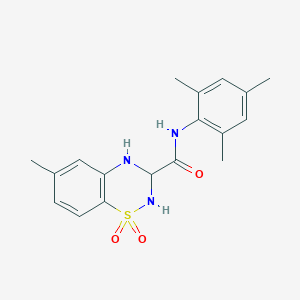
N-(2,4-dimethoxyphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethoxyphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide, more commonly referred to as DMQX, is a novel synthetic compound with a wide range of potential applications in scientific research. DMQX is a member of the quinoxaline family, a group of compounds that are known for their ability to interact with a variety of biological macromolecules. DMQX has been studied extensively in recent years and has shown promise in a variety of scientific research applications, such as drug discovery, enzyme inhibition, and protein-protein interactions.
科学研究应用
DMQX has been used in a variety of scientific research applications, including drug discovery, enzyme inhibition, and protein-protein interactions. In drug discovery, DMQX has been used to identify novel drug targets and to study the mechanism of action of existing drugs. In enzyme inhibition, DMQX has been used to study the effects of enzyme inhibition on cellular processes. Finally, in protein-protein interactions, DMQX has been used to study the interactions between proteins and other macromolecules.
作用机制
The mechanism of action of DMQX is not fully understood. However, it is believed that DMQX binds to a variety of biological macromolecules, including proteins, enzymes, and DNA. This binding is believed to be mediated by hydrogen bonding and hydrophobic interactions. Additionally, DMQX has been shown to interact with certain enzymes, including cytochrome P450, and to inhibit their activity.
Biochemical and Physiological Effects
DMQX has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that DMQX is able to inhibit the activity of certain enzymes, including cytochrome P450. Additionally, DMQX has been shown to bind to certain proteins, including tubulin and actin, and to inhibit their activity. DMQX has also been shown to have anti-inflammatory and anti-cancer effects in animal models.
实验室实验的优点和局限性
The use of DMQX in laboratory experiments has a number of advantages. DMQX is relatively easy to synthesize and is available in a variety of forms, including solid and liquid forms. Additionally, DMQX is relatively stable and can be stored for long periods of time without degradation. However, there are also some limitations to the use of DMQX in laboratory experiments. DMQX is not soluble in water, which can make it difficult to work with in certain experiments. Additionally, DMQX has been shown to interact with certain proteins, which can lead to false positives in certain experiments.
未来方向
Given its wide range of potential applications, there are a number of potential future directions for the use of DMQX in scientific research. One potential application is in the development of novel therapeutic agents. DMQX has been shown to have anti-inflammatory and anti-cancer effects in animal models, and further research could potentially lead to the development of new therapeutic agents. Additionally, DMQX could be used in the development of novel diagnostic tools. DMQX has been shown to interact with certain proteins, and further research could potentially lead to the development of diagnostic tools that can detect the presence of these proteins in biological samples. Finally, DMQX could be used in the development of novel drug delivery systems. DMQX has been shown to interact with certain enzymes, and further research could potentially lead to the development of drug delivery systems that can target specific enzymes.
合成方法
DMQX can be synthesized using a variety of methods, including both chemical and enzymatic approaches. The most common method of synthesis involves the condensation of 2,4-dimethoxyphenylpiperidine-4-carboxylic acid and quinoxaline-2-carboxylic acid. This reaction is typically carried out in aqueous solution at a temperature of 70-80°C. The reaction is typically complete within 1-2 hours and yields a product with a purity of greater than 99%.
属性
IUPAC Name |
N-(2,4-dimethoxyphenyl)-1-quinoxalin-2-ylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c1-28-16-7-8-19(20(13-16)29-2)25-22(27)15-9-11-26(12-10-15)21-14-23-17-5-3-4-6-18(17)24-21/h3-8,13-15H,9-12H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQJUVYRFVXRQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2CCN(CC2)C3=NC4=CC=CC=C4N=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-oxo-2-phenylethyl)sulfanyl]-3-pentyl-7-(pyrrolidine-1-carbonyl)-3,4-dihydroquinazolin-4-one](/img/structure/B6485376.png)
![7-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-8-[(3-hydroxypropyl)amino]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6485389.png)
![7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-[(2-methylpropyl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6485404.png)
![7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-8-(hexylamino)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6485407.png)
![7-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1,3-dimethyl-8-{[3-(morpholin-4-yl)propyl]amino}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6485414.png)


![5-{1-[2-(morpholin-4-yl)ethyl]-2-phenyl-1,4,5,6,7,8-hexahydroquinolin-4-ylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B6485430.png)


![2-[2-(4-butoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B6485442.png)
![2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(3-methylbutyl)acetamide](/img/structure/B6485447.png)

![N-[(3,4-dimethoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-3-carboxamide](/img/structure/B6485456.png)